molecular formula C17H19NO B6350356 N-(Salicylidene)-4-n-butylaniline CAS No. 49714-94-5

N-(Salicylidene)-4-n-butylaniline

Cat. No.: B6350356
CAS No.: 49714-94-5
M. Wt: 253.34 g/mol
InChI Key: SOFZORBDWLDPNC-UHFFFAOYSA-N
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Description

N-(Salicylidene)-4-n-butylaniline is a member of the N-salicylideneaniline family of Schiff bases, a class of compounds extensively studied for their stimuli-responsive chromic properties . These compounds are synthesized via the condensation of salicylaldehyde (2-hydroxybenzaldehyde) with 4-n-butylaniline, forming a structure characterized by an intramolecular O–H⋯N hydrogen bond . The primary research value of this compound lies in its photochromic and thermochromic behavior . Upon stimulation, such as UV light irradiation or temperature change, it can undergo a reversible enol-to-keto tautomerism, leading to a visible color change . This mechanism involves an excited-state intramolecular proton transfer (ESIPT) and, for the photochromic effect, a subsequent pedal-like conformational change to a trans-keto form . The specific chromic activity is highly dependent on molecular conformation and crystal packing; compounds with a larger dihedral angle between the two aromatic rings and more loosely packed crystal structures tend to exhibit stronger photochromism . Researchers value this compound and its derivatives for applications in optical switches, molecular sensors, and optical data storage . The n-butyl chain influences the compound's lipophilicity and can affect its solubility in organic solvents and its behavior in various supramolecular systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(4-butylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-6-14-9-11-16(12-10-14)18-13-15-7-4-5-8-17(15)19/h4-5,7-13,19H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFZORBDWLDPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49714-94-5
Record name NSC132533
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALPHA-(4-BUTYLPHENYLIMINO)-O-CRESOL
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Preparation Methods

Standard Reaction Conditions

The synthesis is typically conducted under reflux conditions in ethanol, ensuring complete dissolution of reactants and efficient heat transfer. Key parameters include:

ParameterCondition
Reactants4-n-butylaniline, salicylaldehyde
Molar Ratio1:1
SolventAnhydrous ethanol
TemperatureReflux (~78°C)
Reaction Time4–6 hours
WorkupFiltration, recrystallization
Purification MethodRecrystallization from ethanol

Procedure :

  • Mixing : Equimolar quantities of 4-n-butylaniline (1.0 equiv.) and salicylaldehyde (1.0 equiv.) are dissolved in ethanol (0.3 M concentration).

  • Reflux : The mixture is heated under reflux for 4–6 hours, during which the solution transitions from colorless to pale yellow, indicating imine formation.

  • Isolation : The reaction mixture is cooled to room temperature, prompting precipitation of the product. The crude solid is collected via vacuum filtration.

  • Purification : Recrystallization from hot ethanol yields pure this compound as pale-yellow crystals.

Characterization of the Product

Spectroscopic Analysis

Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:

Table 1: Spectroscopic Data for this compound

TechniqueKey ObservationsAssignment
IR ~1610 cm⁻¹C=N stretch (imine)
~3400 cm⁻¹O-H stretch (phenolic)
¹H NMR δ 8.3–8.5 ppm (s, 1H)Imine proton (HC=N)
δ 6.5–8.5 ppm (m, 8H)Aromatic protons
δ 1.0–1.6 ppm (m, 9H)n-butyl group protons
Elemental Analysis C: 75.2%, H: 7.5%, N: 5.5%Matches theoretical formula (C₁₇H₁₉NO)

Infrared Spectroscopy (IR) : The C=N stretching vibration at ~1610 cm⁻¹ confirms imine bond formation, while the broad O-H stretch at ~3400 cm⁻¹ corresponds to the phenolic group.

Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum in CDCl₃ reveals a singlet at δ 8.3–8.5 ppm for the imine proton, aromatic multiplets between δ 6.5–8.5 ppm, and characteristic signals for the n-butyl chain (δ 1.0–1.6 ppm).

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with the theoretical composition of C₁₇H₁₉NO, validating molecular purity.

Industrial-Scale Production Considerations

While laboratory synthesis is well-established, industrial production requires optimization for cost-effectiveness and scalability:

  • Continuous Flow Reactors : These systems enhance heat and mass transfer, reducing reaction times and improving yields.

  • Solvent Recycling : Ethanol recovery via distillation minimizes waste and operational costs.

  • Automated Crystallization : Controlled cooling and seeding ensure uniform crystal size and purity.

Challenges include managing the exothermic nature of the reaction and ensuring consistent product quality across batches.

Comparative Analysis with Analogous Schiff Bases

This compound shares structural similarities with other Schiff bases, but its n-butyl chain confers unique properties:

CompoundSubstituentKey Difference
N-SalicylideneanilinePhenylLower lipophilicity
N-(4-Methoxybenzylidene)-4-n-butylanilineMethoxy groupEnhanced electron density
N-(4-Nitrobenzylidene)-4-n-butylanilineNitro groupIncreased oxidative stability

The n-butyl group enhances solubility in nonpolar solvents, making this compound advantageous for applications in hydrophobic matrices .

Chemical Reactions Analysis

Types of Reactions: N-(Salicylidene)-4-n-butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Salicylidene)-4-n-butylaniline involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and phenolic oxygen atoms. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anticancer activity is linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular pathways .

Comparison with Similar Compounds

Key Structural Analogs:

N-(4'-Methoxybenzylidene)-4-n-butylaniline (MBBA) Structure: Methoxy (-OCH₃) substituent at the 4'-position of the benzylidene group. Synthesis: Condensation of anisaldehyde (4-methoxybenzaldehyde) with 4-n-butylaniline in ethanol with glacial acetic acid . Transition Temperature: 22–42°C, indicating nematic liquid crystal behavior .

N-(Salicylidene)-2-hydroxyaniline (Compound 1)

  • Structure : Hydroxyl (-OH) groups at both the 2-position (salicylaldehyde) and the aniline moiety.
  • Synthesis : Derived from salicylaldehyde and 2-hydroxyaniline.
  • Bioactivity : Exhibits antimycobacterial activity against M. tuberculosis (MIC = 8 µmol/dm³) with low cytotoxicity (80% cell viability at 1000 µmol/dm³) .

4-Butyl-N-(4-ethoxybenzylidene)aniline Structure: Ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzylidene group. Molecular Formula: C₁₉H₂₃NO; Molecular Weight: 281.39 .

Salicylidene Acylhydrazides

  • Structure : Acylhydrazide (-CONHNH₂) group instead of aniline.
  • Bioactivity : Targets bacterial proteins (WrbA, Tpx, FolX) to inhibit type III secretion systems (T3SS) in Gram-negative pathogens .

Physical and Material Properties

Liquid Crystal Behavior:
  • MBBA: Exhibits nematic liquid crystal phase (22–42°C). Incorporation of carbon nanotubes (CNTs) at >0.05 wt.% enhances electrical properties, while ≤0.05 wt.% reduces them .
  • N-(Salicylidene)-4-n-butylaniline : Expected to exhibit liquid crystal behavior due to structural similarity to MBBA, but the hydroxyl group may alter phase transitions due to hydrogen bonding.
Thermal Stability:
  • Ethyl Ether Salicylidene DL-Tyrosine Cu(II) Chelate: Used in zinc oxide nanocomposites for anticancer applications, demonstrating thermal stability during magnetron sputtering .
Antimicrobial Activity:
  • N-(Salicylidene)-2-hydroxyaniline (Compound 1) : MIC = 8 µmol/dm³ against M. tuberculosis with high selectivity for bacterial cells over mammalian cells .
  • Salicylidene Acylhydrazides : Inhibit T3SS in E. coli and Yersinia by targeting WrbA, Tpx, and FolX proteins, reducing virulence without killing bacteria .
  • This compound: Potential antimicrobial activity inferred from structural similarity, but the 4-n-butyl group may enhance lipid membrane penetration compared to smaller substituents.
Anticancer Activity:
  • Ethyl Ether Salicylidene DL-Tyrosine Cu(II) Chelate: Demonstrated anticancer activity in nanocomposites, likely due to metal coordination and reactive oxygen species generation .

Biological Activity

N-(Salicylidene)-4-n-butylaniline, a derivative of salicylideneaniline, has garnered attention for its diverse biological activities. This compound is characterized by a salicylidene moiety linked to a n-butylaniline structure, which contributes to its unique properties. The following sections detail the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between salicylaldehyde and 4-n-butylaniline. This process yields a Schiff base, which can be further purified through recrystallization methods. The molecular structure can be confirmed using techniques such as IR spectroscopy, NMR, and X-ray crystallography.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

  • Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound have shown promising results, with certain derivatives exhibiting lower MICs than traditional antibiotics. For instance, derivatives related to salicylanilide structures have demonstrated MICs as low as 0.49 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundTarget BacteriaMIC (μM)
This compoundMRSA0.49
Salicylanilide DerivativeMycobacterium tuberculosis4
Carbamate DerivativeMycobacterium avium16

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies suggest that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.

  • DPPH Scavenging Assay : In vitro assays have shown that this compound exhibits a notable scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent .

Cytotoxicity

Cytotoxicity studies are critical for assessing the safety profile of this compound. Preliminary results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, modifications to the molecular structure can enhance selectivity and reduce toxicity.

  • Selectivity Index : Compounds derived from salicylanilide structures have shown improved selectivity indices, suggesting a favorable therapeutic window for potential clinical applications .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various salicylanilide derivatives found that this compound exhibited potent activity against MRSA and other resistant strains. The research emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, researchers demonstrated that this compound significantly reduced oxidative stress markers in cellular models. This study highlighted the compound's potential application in protective formulations against oxidative damage .

Q & A

Q. What are the standard synthetic routes for preparing N-(Salicylidene)-4-n-butylaniline, and how can reaction conditions be optimized?

The compound is synthesized via Schiff base condensation:

  • Step 1: React 4-n-butylaniline (prepared by nitration/reduction of n-butylbenzene, as in ) with salicylaldehyde in ethanol or methanol.
  • Step 2: Use acid catalysts (e.g., glacial acetic acid) to accelerate imine formation.
  • Step 3: Purify via recrystallization (ethanol/water mixtures are common). Optimization involves adjusting molar ratios (1:1.2 aldehyde:amine), temperature (60–80°C), and solvent polarity. highlights similar protocols for benzylidene-aniline derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this Schiff base?

Key methods include:

  • FT-IR: Confirm imine bond (C=N stretch ~1600–1640 cm⁻¹) and phenolic O-H (~3200–3400 cm⁻¹) .
  • NMR: ¹H/¹³C NMR to verify aromatic proton environments and alkyl chain integration.
  • X-ray crystallography: SHELX software ( ) resolves crystal packing and hydrogen-bonding networks. For example, related salicylidene complexes in used SHELXL-97 for refinement .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Solubility: Polar aprotic solvents (DMSO, DMF) > alcohols > non-polar solvents.
  • Stability: Light-sensitive; store in amber vials at 4°C. Thermal stability can be assessed via TGA (decomposition ~250–300°C, based on analogs in ) .

Q. How does the compound interact with common biological assay media (e.g., DMSO/PBS solutions)?

  • DMSO Compatibility: ≤2% DMSO is typical to avoid cytotoxicity. Pre-dissolve in DMSO, then dilute in PBS (pH 7.4).
  • Aggregation Testing: Use dynamic light scattering (DLS) to confirm colloidal stability .

Q. What computational tools are suitable for modeling its electronic structure and ligand properties?

  • DFT Calculations: Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Molecular Docking: AutoDock Vina evaluates binding to biological targets (e.g., mycobacterial enzymes in ) .

Advanced Research Questions

Q. How can structural modifications enhance the antimycobacterial activity of N-(salicylidene) Schiff bases?

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the salicylaldehyde ring to increase electrophilicity and bacterial membrane penetration. showed MIC values as low as 8 µM for analogs with hydroxyl groups .
  • Alkyl Chain Tuning: Vary the butyl chain length to optimize lipophilicity and bioavailability (see for alkyl-aniline precursors) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays: Use CLSI guidelines for MIC determinations to minimize variability.
  • Cytotoxicity Controls: Compare results to mammalian cell lines (e.g., J774 macrophages in , where 80% viability at 1000 µM indicated selectivity) .
  • Batch Purity Analysis: Employ HPLC-MS to confirm compound integrity (≥95% purity) .

Q. How does the compound’s supramolecular architecture influence its physicochemical properties?

  • Crystal Engineering: X-ray data () reveal intermolecular H-bonds (O-H⋯N) and π-π stacking, which affect solubility and melting points.
  • Thermal Analysis: DSC detects polymorphic transitions; for example, enantiotropic transitions may occur near 150°C .

Q. What mechanistic insights explain its role as a corrosion inhibitor in metallurgical studies?

  • Adsorption Isotherms: Langmuir isotherm models quantify monolayer adsorption on metal surfaces.
  • Electrochemical Tests: Potentiodynamic polarization and EIS measure inhibition efficiency. Related salicylidene complexes in showed chelation with metal ions (e.g., Co²⁺) .

Q. How can advanced spectroscopic methods (e.g., EPR, Raman) elucidate its redox behavior?

  • EPR Spectroscopy: Detect radical intermediates during oxidation (e.g., phenoxyl radicals).
  • Raman Mapping: Identify vibrational modes of the C=N bond under electrochemical stress. discusses IR/EPR for analogous Schiff base-metal complexes .

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